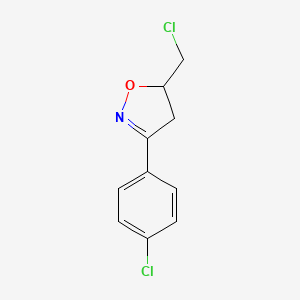

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Description

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features both an oxazole ring and chlorinated phenyl and methyl groups

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCJAMIKIJZDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734733 | |

| Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62353-39-3 | |

| Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization with chloromethylating agents under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also participate in non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole include other chlorinated oxazoles and phenyl derivatives. For example:

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole: This compound has a thiazole ring instead of an oxazole ring, which may alter its chemical reactivity and biological activity.

4-Chlorophenyl phosphorodichloridate: This compound contains a chlorinated phenyl group but differs significantly in its functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its oxazole ring and chlorinated phenyl and methyl groups. Its molecular formula is with a molecular weight of 230.09 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also engage in non-covalent interactions which stabilize the binding to its target.

Biological Activities

Research indicates that this compound has several pharmacological properties:

- Antibacterial Activity : Studies have demonstrated moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. In vitro assays showed varying degrees of effectiveness against different bacterial strains .

- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE) and urease. For instance, certain derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting potential therapeutic applications in treating conditions related to these enzymes .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, although further investigations are needed to elucidate specific mechanisms and efficacy in vivo .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial properties. Among them, compounds with the oxazole moiety showed promising results against multiple bacterial strains, indicating a potential for developing new antibiotics .

- Enzyme Inhibition Studies : A detailed study on urease inhibition revealed that certain derivatives had IC50 values ranging from 1.13 to 6.28 µM, demonstrating their effectiveness compared to known inhibitors like thiourea (IC50 = 21.25 µM) .

- Docking Studies : Molecular docking studies provided insights into the binding interactions between the compound and target proteins, which supports its role as a lead compound for further drug development .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.